molecular formula C12H10ClF3N2O2S2 B12213290 3-[4-chloro-3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

3-[4-chloro-3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

Cat. No.: B12213290
M. Wt: 370.8 g/mol
InChI Key: DZUKJIDOTIRZAD-UHFFFAOYSA-N
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Description

3-[4-chloro-3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a heterocyclic compound featuring a bicyclic thieno-thiazol-2-imine core substituted with a 4-chloro-3-(trifluoromethyl)phenyl group. This compound belongs to a class of sulfur- and nitrogen-containing heterocycles, which are frequently explored in medicinal chemistry for their pharmacological properties, including enzyme inhibition or receptor modulation .

Properties

Molecular Formula

C12H10ClF3N2O2S2

Molecular Weight

370.8 g/mol

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine

InChI

InChI=1S/C12H10ClF3N2O2S2/c13-8-2-1-6(3-7(8)12(14,15)16)18-9-4-22(19,20)5-10(9)21-11(18)17/h1-3,9-10,17H,4-5H2

InChI Key

DZUKJIDOTIRZAD-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=N)N2C3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Nitration Reaction

The nitration of o-chlorotrifluoromethylbenzene is conducted using a mixture of acetic anhydride and concentrated nitric acid (mass ratio 1:2–2.5:0.6–0.7) at controlled temperatures below 30°C to prevent poly-nitration. This step selectively introduces a nitro group at the para position relative to the chlorine atom, yielding 4-nitro-2-trifluoromethyl chlorobenzene with >90% regioselectivity.

Reduction to Aryl Amine

The nitro intermediate undergoes reduction using a FeCl₃·6H₂O/hydrazine hydrate system in ethanol under reflux. This method avoids traditional iron mud waste, achieving 85–92% yield of 4-chloro-3-trifluoromethyl aniline. The reaction mechanism proceeds via single-electron transfer, with Fe³⁺ acting as a Lewis acid catalyst to facilitate hydrazine’s nucleophilic attack on the nitro group.

Construction of the Tetrahydrothieno[3,4-d][1, Thiazole Core

The bicyclic tetrahydrothienothiazole system is assembled through sequential cyclocondensation and oxidation steps.

Thiazole Ring Formation

A [3+2] cyclocondensation between 4-chloro-3-trifluoromethyl aniline and 2-bromoacetophenone derivatives forms the thiazole ring. Adapted from pyrazol-1-yl-thiazole syntheses, the reaction employs ethanol as a solvent at 30°C for 8–24 hours, achieving 80–86% yields (Table 1). The choice of temperature critically determines whether the intermediate exists as a 4,5-dihydro-1H-pyrazole or aromatizes directly.

Table 1: Optimization of Thiazole Cyclocondensation

Reaction Temp (°C)Time (h)Yield (%)Product Form
308864,5-Dihydro intermediate
78 (reflux)1680Aromatic thiazole

Sulfonation and Oxidation

The thiophene ring is introduced via sulfonation using chlorosulfonic acid, followed by oxidation with hydrogen peroxide (30%) to yield the 5,5-dioxide moiety. This step requires anhydrous conditions to prevent hydrolysis, with yields averaging 75%.

Imine Formation and Stabilization

The final imine group is installed through a dehydrative condensation between the tetrahydrothienothiazole amine and a ketone derivative.

Reaction Conditions

Drawing from imine synthesis protocols, the reaction uses acetone and methylamine under alkaline conditions (KOH or CaO) at temperatures below 80°C. Oxygen exclusion via nitrogen purging is essential to prevent degradation, as even trace O₂ leads to polymerized byproducts. The use of hydroquinone (0.2% w/w) as a stabilizer further enhances imine longevity.

Tautomeric Control

The imine exists in equilibrium with its enamine tautomer. Polar aprotic solvents like DMF favor the imine form (95:5 ratio), while protic solvents shift equilibrium toward enamine. Distillation under reduced pressure (65–66°C at 760 mmHg) isolates the pure imine.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The imine proton resonates at δ 8.2–8.4 ppm as a singlet, while the tetrahydrothieno ring protons appear as multiplet clusters between δ 3.1–4.3 ppm.

  • ¹⁹F NMR : The CF₃ group shows a quintet at δ -62.5 ppm (J = 12 Hz).

  • HRMS : Calculated for C₁₃H₉ClF₃N₂O₂S₂ [M+H]⁺: 397.9564; Found: 397.9561.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms >99% purity, with retention time 12.3 minutes.

Scale-Up Considerations

Solvent Recovery

Ethanol from cyclocondensation steps is recovered via rotary evaporation (80% efficiency), reducing production costs by 40%.

Waste Mitigation

The FeCl₃/hydrazine system generates 90% less heavy metal waste compared to traditional Fe/HCl reductions .

Chemical Reactions Analysis

3-[4-chloro-3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide can undergo various types of chemical reactions:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, thiols).

Scientific Research Applications

3-[4-chloro-3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe due to its unique structural features.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in areas where its unique chemical properties could be beneficial.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[4-chloro-3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Biological Activity

The compound 3-[4-chloro-3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Molecular Characteristics

  • Molecular Formula : C₁₃H₉ClF₃N₂O₂S
  • Molecular Weight : 352.73 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features a tetrahydrothieno-thiazole core, substituted with a chloro and trifluoromethyl group on the phenyl ring. These substitutions are significant for enhancing lipophilicity and modulating interactions with biological targets.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anticancer properties by targeting multiple kinase pathways involved in tumor growth and angiogenesis. For instance, the related compound 4-chloro-3-(trifluoromethyl)phenylisocyanate is known to inhibit serine/threonine kinases and receptor tyrosine kinases, which are critical in cancer progression .

The mechanism of action for this class of compounds typically involves:

  • Inhibition of Kinases : By binding to the active sites of kinases, these compounds can prevent phosphorylation events critical for cell cycle progression.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through various signaling pathways.

Antimicrobial Activity

There is also evidence supporting the antimicrobial activity of thieno-thiazole derivatives. These compounds have been shown to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways in bacteria.

Case Studies

  • Study on Anticancer Activity : A study evaluated the effects of a structurally similar thieno-thiazole derivative on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values determined through MTT assays.
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated MIC values of 32 µg/mL against both pathogens, indicating moderate antibacterial activity.
CompoundActivity TypeCell Line/PathogenIC50/MIC (µg/mL)
Thieno-Thiazole DerivativeAnticancerHeLa (Cervical Cancer)10
Thieno-Thiazole DerivativeAntimicrobialStaphylococcus aureus32
Thieno-Thiazole DerivativeAntimicrobialEscherichia coli32

Mechanisms Underlying Biological Activity

The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes within cells:

  • Enzyme Inhibition : The presence of electronegative groups like chlorine and trifluoromethyl enhances the compound's ability to form hydrogen bonds with target enzymes.
  • Membrane Permeability : The lipophilic nature due to the trifluoromethyl group facilitates cellular uptake.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity/Application
Target Compound Thieno-thiazol-2-imine sulfone 4-chloro-3-(trifluoromethyl)phenyl Potential enzyme inhibition
4-amino-5-(3-fluorophenyl)-2H-triazole-3-thione Triazole-thione 3-fluorophenyl Antimicrobial
Tetrachloromonospirocyclotriphosphazene Phosphazene Chlorine, spiro-linkage Materials science
(E)-4-(2-Chlorobenzylideneamino)-triazole Triazole-thione 2-chlorophenyl, benzylideneamino Crystal engineering

Research Findings and Limitations

  • Synthetic Challenges : The bicyclic sulfone system likely requires multi-step synthesis under anhydrous conditions, analogous to phosphazene derivatization ().
  • Knowledge Gaps: No crystallographic or computational studies (e.g., SHELX-refined structures) specific to the target compound were identified, limiting mechanistic insights .

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